3'-Amino-2',3'-Dideoxy-2,6-Diaminopurine Riboside
Description
3'-Amino-2',3'-Dideoxy-2,6-Diaminopurine Riboside (C₁₀H₁₅N₇O₂, MW 265.28) is a synthetic nucleoside analog characterized by:
- A 2,6-diaminopurine base, which forms three hydrogen bonds with uridine (vs. two in adenine–uracil pairs) .
- 3'-amino and 2',3'-dideoxy modifications on the ribose moiety, which confer resistance to enzymatic degradation and enhance antiviral activity . This compound disrupts viral replication by inhibiting reverse transcriptase and integrating into viral DNA/RNA, making it a candidate for treating retroviral infections like HIV .
Properties
IUPAC Name |
[3-amino-5-(2,6-diaminopurin-9-yl)oxolan-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N7O2/c11-4-1-6(19-5(4)2-18)17-3-14-7-8(12)15-10(13)16-9(7)17/h3-6,18H,1-2,11H2,(H4,12,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUVXJPZMYYFEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Amino-2’,3’-Dideoxy-2,6-Diaminopurine Riboside typically involves the functionalization of a glycal intermediate. This process includes the attachment of various functional groups to the glycal intermediate, followed by selective glycosylation reactions .
Industrial Production Methods: Industrial production of this compound often employs biotransformation techniques. These methods utilize enzymes to catalyze the formation of the desired nucleoside analog, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3’-Amino-2’,3’-Dideoxy-2,6-Diaminopurine Riboside undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various alkylated or halogenated compounds.
Scientific Research Applications
3’-Amino-2’,3’-Dideoxy-2,6-Diaminopurine Riboside has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of oligonucleotides and other nucleoside analogs.
Biology: Employed in studies of DNA and RNA synthesis and function.
Medicine: Investigated for its antiviral properties, particularly against RNA viruses.
Industry: Utilized in the production of pharmaceuticals and as a research tool in biotechnology.
Mechanism of Action
The compound exerts its effects by inhibiting viral replication. It acts as a nucleoside analog, incorporating into viral DNA and causing chain termination. This prevents the virus from replicating its genetic material, effectively halting the infection process. The molecular targets include viral polymerases and other enzymes involved in nucleic acid synthesis .
Comparison with Similar Compounds
Antiviral Dideoxy Derivatives
Key dideoxyriboside analogs of 2,6-diaminopurine (DAP) with modifications at the 3'-position were evaluated for anti-HIV activity (Table 1):
Table 1: Antiviral Activity of Dideoxy DAP Derivatives in MT4 Cells
| Compound | 3'-Modification | EC₅₀ (μM) | Selectivity Index (SI)* | Deamination Susceptibility |
|---|---|---|---|---|
| ddDAPR (Parent) | None | 4.5 | 106 | High (Km = 29 μM) |
| AzddDAPR | Azido (N₃) | 0.3 | 157 | Low (Km = 11 μM) |
| FddDAPR | Fluoro (F) | 4.5 | 80 | Moderate (Km = 148 μM) |
| 3'-Amino-ddDAPR | Amino (NH₂) | N/A† | N/A | Presumed Low‡ |
*SI = Cytotoxic Dose (CC₅₀) / Effective Antiviral Dose (EC₅₀). ‡Amino groups typically resist deaminases better than unmodified bases .
Key Findings :
- AzddDAPR (3'-azido) showed the highest potency (EC₅₀ = 0.3 μM) and SI (157), attributed to its stability against adenosine deaminase and efficient intracellular conversion to the active triphosphate form .
- 3'-Amino-ddDAPR is hypothesized to share similar resistance to deamination but requires further enzymatic profiling.
- FddDAPR had lower SI due to higher cytotoxicity, likely from metabolic byproducts .
Sugar-Modified Analogs: 2'-O-Methyl and LNA Derivatives
Modifications to the ribose sugar impact thermodynamic stability and binding affinity (Table 2):
Table 2: Thermodynamic Impact of Sugar Modifications on RNA Duplex Stability
| Compound | Modification | ΔΔG°₃₇ (kcal/mol)‡ | Key Structural Feature |
|---|---|---|---|
| 2'-O-Me-2,6-DAPR (DM) | 2'-O-methyl | +0.4 to +1.2 | Preorganized C3'-endo sugar puckering |
| LNA-2,6-DAPR (DL) | Locked Nucleic Acid | +1.0 to +2.7 | Bridged 2'-O/4'-C methylene, rigid structure |
| 3'-Amino-ddDAPR | 2',3'-dideoxy, 3'-NH₂ | N/A | Lacks 2'-OH, resistant to nucleases |
‡ΔΔG°₃₇: Change in free energy at 37°C per substitution relative to unmodified adenosine .
Key Findings :
Other Derivatives: 3'-O-Methyl and Fluorescent Analogs
- 3'-O-Methyl-2,6-DAPR : Methylation at the 3'-OH improves metabolic stability but reduces antiviral activity compared to dideoxy derivatives .
- 2-Aminopurine Riboside: A fluorescent analog used to study nucleic acid dynamics but lacks antiviral potency due to rapid deamination .
Critical Analysis of Functional Differences
- Antiviral vs. Thermodynamic Roles: 3'-Amino-ddDAPR and dideoxy derivatives primarily target viral polymerases, while DM/DL are tools for enhancing oligonucleotide stability in diagnostics or gene silencing .
- Metabolic Stability: 3'-azido and 3'-amino groups confer resistance to deaminases, critical for prolonged antiviral activity .
Biological Activity
Overview
3'-Amino-2',3'-Dideoxy-2,6-Diaminopurine Riboside (commonly referred to as 2,6-diaminopurine riboside) is a nucleoside analog that has garnered significant attention in the biomedical field due to its antiviral properties and its role in DNA and RNA synthesis. This compound is characterized by the presence of two amino groups at the 2 and 6 positions of the purine ring, which enhances its biological activity compared to other nucleosides.
The primary mechanism by which this compound exerts its biological effects involves its incorporation into viral DNA during replication. As a nucleoside analog, it mimics natural nucleotides and is integrated into the growing DNA strand. This incorporation leads to chain termination, effectively halting viral replication. The compound primarily targets viral polymerases, which are essential for nucleic acid synthesis in viruses .
Antiviral Properties
Research indicates that this compound exhibits potent antiviral activity against various RNA viruses. Its ability to inhibit viral replication makes it a valuable candidate for therapeutic applications in treating viral infections. In vitro studies have demonstrated that this compound can significantly reduce viral loads in infected cells .
Stability and Binding Affinity
The structural modifications of this compound enhance the thermodynamic stability of nucleic acid duplexes formed with complementary strands. The additional amino group allows for the formation of a third hydrogen bond with uridine, which increases binding specificity and stability compared to standard adenine .
Case Studies
- Antiviral Efficacy : A study demonstrated that treatment with this compound led to a significant decrease in viral replication rates in cell cultures infected with RNA viruses. The IC50 values indicated strong inhibition at low concentrations, highlighting its potential as an antiviral agent.
- Thermodynamic Analysis : Experimental data showed that the incorporation of this compound into oligonucleotides resulted in enhanced stability of RNA duplexes. This was quantitatively assessed using melting temperature (Tm) analyses, indicating that modified duplexes had higher Tm values compared to their unmodified counterparts .
Comparative Analysis with Similar Compounds
| Compound | Mechanism of Action | Antiviral Activity | Stability |
|---|---|---|---|
| This compound | Nucleoside analog inhibiting viral replication | High | Increased due to additional hydrogen bonding |
| 2',3'-Dideoxyadenosine | Nucleoside analog with similar properties | Moderate | Standard |
| 2',3'-Dideoxycytidine | Used primarily for HIV treatment | High | Standard |
Q & A
Q. What are the key structural modifications of 3'-Amino-2',3'-Dideoxy-2,6-Diaminopurine Riboside, and how do they influence nucleic acid interactions?
The compound features a 2,6-diaminopurine base and a 3'-amino-2',3'-dideoxyribose moiety. The additional amino group at position 2 of the purine enables a third hydrogen bond when paired with uridine, enhancing duplex stability. The 3'-amino group and lack of a hydroxyl group at the 2' position reduce nuclease susceptibility while maintaining RNA-like binding properties. These modifications increase thermodynamic stability in RNA/RNA and LNA (locked nucleic acid) duplexes by 0.7–2.7 kcal/mol compared to adenosine .
Q. What synthetic routes are commonly used to produce this compound?
Two primary methods are reported:
- Rosenbohm's approach : Uses 2-amino-6-chloropurine riboside as a precursor, treated with saturated ammonia in methanol under controlled temperature (60–65°C) and pressure. This yields 2,6-diaminopurine riboside with 65% efficiency but risks forming 6-O-methyl byproducts .
- Koshkin's method : Converts 2-amino-6-chloropurine riboside into 2-amino-6-azidopurine riboside, followed by reduction and deprotection. This avoids methyl byproducts but requires benzoyl protecting groups, which demand harsh deprotection conditions (40% methylamine at 60°C) . Recent protocols use acetyl protection for amino groups, simplifying deprotection and improving oligonucleotide compatibility .
Q. How does the incorporation of this compound affect RNA duplex thermodynamics?
Substituting adenosine with this derivative stabilizes RNA duplexes via:
- Hydrogen bonding : The third hydrogen bond with uridine contributes ~0.7–1.2 kcal/mol per internal substitution .
- Preorganization : The LNA (locked nucleic acid) modification restricts sugar puckering to C3'-endo, reducing entropy penalties. Combined with the diaminopurine base, this adds ~2.3 kcal/mol stabilization in LNA-2'-O-methyl RNA/RNA duplexes . Terminal substitutions show weaker effects (average ΔΔG° = 0.37 kcal/mol) due to reduced base stacking efficiency .
Advanced Research Questions
Q. What experimental strategies optimize the synthesis of oligonucleotides containing this compound?
Key considerations include:
- Protecting groups : Acetyl protection for the 2,6-diamino groups avoids side reactions during solid-phase synthesis and simplifies deprotection (e.g., NH4OH at 55°C for 5 h) compared to benzoyl groups .
- Phosphoramidite preparation : Use 3'-O-phosphoramidite derivatives with 5'-O-DMT protection for automated synthesis. Total yields for LNA-modified variants are ~18% due to multi-step purification .
- Quality control : HPLC and MALDI-TOF ensure purity, as mismatched base pairing (e.g., D-G or D-C mismatches) can destabilize duplexes by 1–3 kcal/mol .
Q. How do nearest-neighbor parameters explain the thermodynamic effects of this compound in RNA duplexes?
Thermodynamic data for 2'-O-methyl RNA/RNA duplexes (Table 1, ) show that:
- The 5'-DM/3'-DM motif (DM = 2'-O-methyl-2,6-diaminopurine riboside) increases stability by ~0.9 kcal/mol compared to adenosine.
- LNA-DL/DL motifs (DL = LNA-2,6-diaminopurine riboside) add ~2.3 kcal/mol due to conformational preorganization . These parameters fit a nearest-neighbor model (R<sup>2</sup> > 0.95) for predicting duplex stability, enabling rational design of probes for microarrays or antisense oligonucleotides .
Q. What contradictions exist in reported data on the compound's duplex-stabilizing effects, and how can they be resolved?
Discrepancies arise in:
- Terminal vs. internal substitutions : Terminal positions show lower stabilization (ΔΔG° = 0.37 kcal/mol) than internal positions (ΔΔG° = 0.94 kcal/mol) due to reduced stacking interactions. This is consistent across studies but requires context-specific design .
- Mismatch tolerance : D-A mismatches (e.g., DM paired with A) are less destabilizing than A-A mismatches, but D-C mismatches are highly unfavorable (ΔΔG° = +2.5 kcal/mol). Experimental validation using UV melting curves and NMR is critical .
Methodological Guidance
Q. How should researchers design experiments to measure the thermodynamic impact of this compound substitutions?
- UV melting analysis : Measure absorbance at 260 nm across a temperature gradient (5–95°C) to determine Tm and calculate ΔG° using the two-state model. Include buffer controls (1 M NaCl, 10 mM phosphate) to minimize ionic strength variability .
- Competitive FRET assays : Use dual-labeled oligonucleotides to assess binding affinity in complex mixtures, accounting for kinetic effects .
- Microarray integration : Incorporate the compound into probes to enhance hybridization signals for low-affinity targets, adjusting probe density to avoid steric hindrance .
Q. What are the limitations of current synthetic methods for this compound, and what alternatives exist?
- Yield limitations : Multi-step synthesis (e.g., phosphoramidite preparation) results in low total yields (~18%). Alternatives like enzymatic transglycosylation (using purine nucleoside phosphorylase) are under exploration but lack scalability .
- Byproduct formation : Methylation during ammonia treatment (Rosenbohm's method) necessitates rigorous HPLC purification. Switching to azide intermediates (Koshkin's method) reduces byproducts but increases cost .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
